1-(2-(Dimethylamino)-1-(3-(trifluoromethyl)phenyl)ethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Dimethylamino-1-(3-trifluoromethyl-phenyl)-ethyl]-cyclohexanol (HCl) is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Dimethylamino-1-(3-trifluoromethyl-phenyl)-ethyl]-cyclohexanol (HCl) typically involves multiple steps, including the formation of the trifluoromethylated aromatic ring and the subsequent attachment of the dimethylamino and cyclohexanol groups. Common synthetic methods include:
Radical trifluoromethylation: This process involves the addition of a trifluoromethyl group to an aromatic ring using radical intermediates.
Suzuki–Miyaura coupling: This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction is used to attach the trifluoromethylated aromatic ring to other molecular fragments.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-Dimethylamino-1-(3-trifluoromethyl-phenyl)-ethyl]-cyclohexanol (HCl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
1-[2-Dimethylamino-1-(3-trifluoromethyl-phenyl)-ethyl]-cyclohexanol (HCl) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 1-[2-Dimethylamino-1-(3-trifluoromethyl-phenyl)-ethyl]-cyclohexanol (HCl) involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-[2-(trifluoromethyl)phenyl]: Shares a similar trifluoromethylated aromatic structure.
Indole derivatives: Contain aromatic rings with various substituents, including trifluoromethyl groups.
Uniqueness
1-[2-Dimethylamino-1-(3-trifluoromethyl-phenyl)-ethyl]-cyclohexanol (HCl) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H24F3NO |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H24F3NO/c1-21(2)12-15(16(22)9-4-3-5-10-16)13-7-6-8-14(11-13)17(18,19)20/h6-8,11,15,22H,3-5,9-10,12H2,1-2H3 |
InChI Key |
YUTGLCAFRPAGFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC(=CC=C1)C(F)(F)F)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.